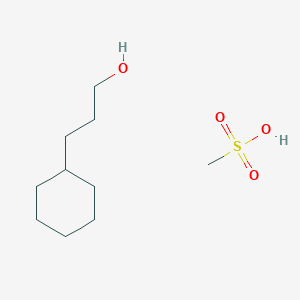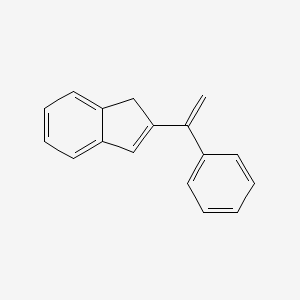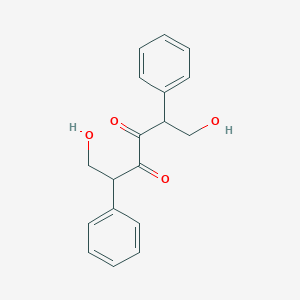
1,6-Dihydroxy-2,5-diphenylhexane-3,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Dihydroxy-2,5-diphenylhexane-3,4-dione is an organic compound with the molecular formula C18H18O4 It is characterized by the presence of two hydroxyl groups and two phenyl groups attached to a hexane backbone, with two ketone functionalities at positions 3 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-dihydroxy-2,5-diphenylhexane-3,4-dione typically involves multi-step organic reactions. One common method includes the following steps:
Aldol Condensation: The initial step involves the aldol condensation of benzaldehyde with acetone to form 1,5-diphenylpentane-1,3-dione.
Hydroxylation: The intermediate is then subjected to hydroxylation using hydrogen peroxide in the presence of a catalyst to introduce hydroxyl groups at positions 1 and 6.
Oxidation: The final step involves the oxidation of the hydroxyl groups to form the ketone functionalities at positions 3 and 4.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,6-Dihydroxy-2,5-diphenylhexane-3,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of 1,6-dihydroxy-2,5-diphenylhexane.
Substitution: Formation of ethers or esters depending on the reagents used.
Scientific Research Applications
1,6-Dihydroxy-2,5-diphenylhexane-3,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,6-dihydroxy-2,5-diphenylhexane-3,4-dione involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and ketone groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,6-Diphenylhexane-1,3,4,6-tetrone: Similar structure but with additional ketone functionalities.
1,6-Dihydroxy-2,5-diphenylhexane: Lacks the ketone groups at positions 3 and 4.
Uniqueness
1,6-Dihydroxy-2,5-diphenylhexane-3,4-dione is unique due to the presence of both hydroxyl and ketone groups, which confer distinct chemical reactivity and potential biological activities. Its structural features make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
664375-84-2 |
|---|---|
Molecular Formula |
C18H18O4 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
1,6-dihydroxy-2,5-diphenylhexane-3,4-dione |
InChI |
InChI=1S/C18H18O4/c19-11-15(13-7-3-1-4-8-13)17(21)18(22)16(12-20)14-9-5-2-6-10-14/h1-10,15-16,19-20H,11-12H2 |
InChI Key |
XWQPDJZFSYLAPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)C(=O)C(=O)C(CO)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


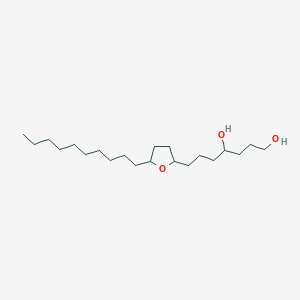
![4-[Methyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12546940.png)
![Thiourea, [[4-(phenylmethoxy)phenyl]methyl]-](/img/structure/B12546950.png)
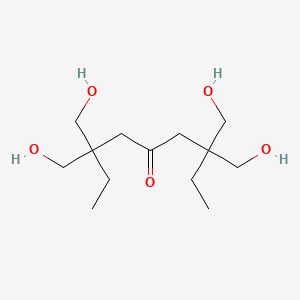
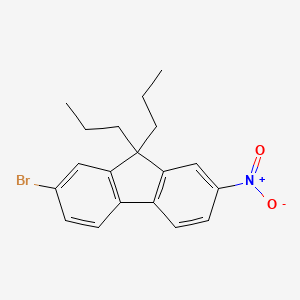
![8-{[(Pyrimidin-2-yl)sulfanyl]methyl}quinoline](/img/structure/B12546988.png)
![11-[Methyl(phenyl)amino]undecan-1-OL](/img/structure/B12546990.png)

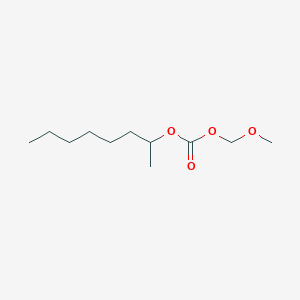
![2-Azido-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12546998.png)
![Benzenamine, 4-[1-(2,4-cyclopentadien-1-ylidene)ethyl]-N,N-dimethyl-](/img/structure/B12547004.png)

